(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by its chromen-2-one core structure, exhibits potential pharmacological properties and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7,8-dimethoxy-4-methylcoumarin with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, along with stringent quality control measures, are integral parts of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the chromen-2-one core.
Scientific Research Applications
(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure to coumarin.
Uniqueness
(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. The presence of methoxy groups and an acetic acid moiety differentiates it from other coumarin derivatives, potentially enhancing its pharmacological activity and making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-8-4-5-10(18-2)13(19-3)12(8)20-14(17)9(7)6-11(15)16/h4-5H,6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADMOGQKDILNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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